molecular formula C10H11BrO B12443363 3-(2-Bromo-4-methylphenyl)propanal

3-(2-Bromo-4-methylphenyl)propanal

Cat. No.: B12443363
M. Wt: 227.10 g/mol
InChI Key: QFQHSCMKNYWNMP-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propanal is an organobromine compound characterized by a propanal backbone substituted with a 2-bromo-4-methylphenyl group. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.0072 g/mol (HRMS data) . The compound is synthesized via oxidation of its corresponding alcohol enantiomers, yielding specific rotations of [α]²² = ±166° (in CHCl₃), highlighting its chiral nature . This aldehyde is a key intermediate in stereoselective organic syntheses, particularly in the preparation of complex heterocycles and pharmaceutical precursors. Its bromine substituent enhances electrophilic reactivity, making it valuable for cross-coupling reactions and further functionalization.

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)propanal

InChI

InChI=1S/C10H11BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-7H,2-3H2,1H3

InChI Key

QFQHSCMKNYWNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCC=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methylphenyl)propanal typically involves the bromination of 4-methylpropiophenone followed by a series of reactions to introduce the aldehyde group. One common method involves the continuous bromination of p-cresol to produce 2-bromo-4-methylphenol, which is then subjected to further reactions to obtain the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and minimize side reactions. The continuous bromination method, for example, ensures high selectivity and efficiency by accurately measuring and mixing reactants, maintaining appropriate reaction times, and controlling temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methylphenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-(2-Bromo-4-methylphenyl)propanoic acid.

    Reduction: 3-(2-Bromo-4-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propanal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(2-Bromo-4-methylphenyl)propanal with four analogous compounds, emphasizing structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Functional Group Key Properties/Applications References
This compound C₁₀H₁₁BrO 2-Bromo, 4-methylphenyl Aldehyde Chiral synthesis; [α] = ±166°
3-(Methylthio)propanal C₄H₈OS Methylthio (-SCH₃) Aldehyde Low odor threshold (meaty/potato aroma)
3-(2-Bromo-4-fluorophenyl)propanoic acid C₉H₈BrFO₂ 2-Bromo, 4-fluorophenyl Carboxylic acid Pharmaceutical intermediate
2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid C₁₂H₁₅BrO₂ 3-Bromo, 4-ethyl, 2-methyl Carboxylic acid Crystalline solid; X-ray characterized
Detailed Analysis

3-(Methylthio)propanal Structural Difference: Replaces the bromo-methylphenyl group with a methylthio (-SCH₃) moiety. Functional Impact: The sulfur atom in the methylthio group contributes to its low odor threshold (0.1–1 ppb), making it a critical aroma compound in foods like roasted peanuts and fermented products. It imparts meaty, cooked potato, and nutty notes . Reactivity: The aldehyde group allows participation in Maillard reactions, generating heterocyclic aroma compounds (e.g., thiazoles) during thermal processing .

3-(2-Bromo-4-fluorophenyl)propanoic Acid Structural Difference: Substitutes the methyl group with fluorine and replaces the aldehyde with a carboxylic acid. Functional Impact: The electron-withdrawing fluorine enhances acidity (pKa ~3–4) and solubility in polar solvents. This compound is used as a building block in drug design, leveraging bromine for Suzuki-Miyaura couplings .

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic Acid Structural Difference: Features an ethyl group at the 4-position and a methyl branch on the propanoic acid chain. Functional Impact: The ethyl and methyl groups induce steric hindrance, affecting crystallization. Single-crystal X-ray studies confirm a planar aromatic ring and intermolecular hydrogen bonding, relevant for solid-state applications .

Enantiomers of this compound

  • The (R)- and (S)-enantiomers exhibit identical NMR profiles but opposite optical rotations ([α] = ±166°). This chirality is critical in asymmetric catalysis and enantioselective drug synthesis, where stereochemistry dictates biological activity .
Physicochemical and Application Comparisons
  • Volatility and Stability :

    • The aldehyde group in this compound increases volatility compared to its carboxylic acid analogs (e.g., and ). However, bromine’s molecular weight reduces volatility relative to 3-(methylthio)propanal.
    • Atmospheric studies of propanal derivatives (e.g., ) suggest rapid degradation via oxidation, whereas brominated analogs exhibit greater stability due to C-Br bond strength.
  • Synthetic Utility :

    • Brominated aldehydes like this compound are pivotal in palladium-catalyzed cross-couplings (e.g., Heck, Suzuki), whereas 3-(methylthio)propanal is more relevant in flavor chemistry.
    • Carboxylic acid derivatives () are preferred for salt formation and coordination chemistry due to their acidic protons.

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